![molecular formula C24H19NO7 B2567047 3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714930-80-0](/img/structure/B2567047.png)

3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

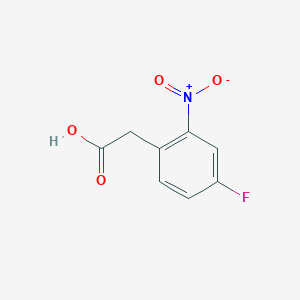

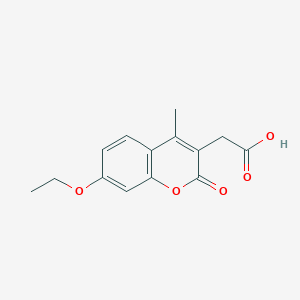

The compound “3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one” is a synthetic compound with potential applications in various fields of research and industry. It contains a total of 51 bonds, including 34 non-H bonds, 22 multiple bonds, 7 rotatable bonds, 4 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 nitro group (aromatic), and 4 ethers (aromatic) .

Synthesis Analysis

The synthesis of this compound could potentially involve the chroman-4-one framework, a significant structural entity that belongs to the class of oxygen-containing heterocycles. This framework acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Molecular Structure Analysis

The molecular structure of this compound involves a coumarin moiety, which is nearly identical to that of unsubstituted 4-hydroxycoumarin . The molecule also contains a total of 51 bonds, including 34 non-H bonds, 22 multiple bonds, 7 rotatable bonds, 4 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 nitro group (aromatic), and 4 ethers (aromatic) .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the formation of pairs of centrosymmetric head-to-tail dimers, in which the aromatic moieties are parallel to each other and stack over one another (π– interaction) .Applications De Recherche Scientifique

Anticoagulant and Antiplatelet Activity

Pyranocoumarins have been investigated for their potential anticoagulant properties. Specifically, this compound may interfere with blood clotting mechanisms, making it relevant in the context of preventing thrombosis and managing cardiovascular diseases. Researchers have explored its effects on coagulation pathways and platelet aggregation .

Fluorescent Probes and Sensors

The unique structural features of pyranocoumarins make them excellent candidates for designing fluorescent probes and sensors. Researchers have utilized their fluorescence properties to detect metal ions, such as aluminum (Al3+), in biological samples. For instance, 3-hydroxy-2-(4-nitrophenyl)chromen-4-one (a related compound) has been employed as a sensitive Al3+ sensor .

Photodynamic Therapy (PDT)

Pyranocoumarins can serve as photosensitizers in PDT—a cancer treatment that uses light to activate specific compounds within tumor cells. When exposed to light of a specific wavelength, these compounds generate reactive oxygen species, leading to localized cell damage and tumor destruction. Researchers are exploring their potential in PDT protocols.

Mécanisme D'action

- AGEs are formed through non-enzymatic reactions between proteins and sugars. They play a role in aging and various diseases, including Alzheimer’s disease (AD) .

- Additionally, the compound inhibits AGEs formation, which may help mitigate oxidative stress and neurodegeneration in AD .

- Downstream effects may involve reduced neuroinflammation, improved synaptic function, and protection against oxidative damage .

- Further studies are needed to explore its pharmacokinetic profile, including absorption from the gastrointestinal tract, tissue distribution, metabolism, and elimination .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO7/c1-15-24(32-21-6-4-3-5-20(21)29-2)23(26)19-12-11-18(13-22(19)31-15)30-14-16-7-9-17(10-8-16)25(27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAOUAJVVWTZFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2566964.png)

![3-cinnamyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566969.png)

![N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B2566975.png)

![N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide](/img/structure/B2566976.png)

![N-(2,4-dimethylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2566980.png)

![1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole](/img/structure/B2566982.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2566984.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2566986.png)